5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfur-containing compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H14ClFN4OS2 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H14ClFN4OS2/c1-11-4-2-3-5-12(11)10-28-19-23-9-14(21)17(25-19)18(27)26-20-24-15-7-6-13(22)8-16(15)29-20/h2-9H,10H2,1H3,(H,24,26,27) |
InChI Key |
SOHIGRBDOAXAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
Origin of Product |
United States |
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